molecular formula C20H20O6 B1678902 Pluviatolide CAS No. 28115-68-6

Pluviatolide

Cat. No. B1678902
CAS RN: 28115-68-6
M. Wt: 356.4 g/mol
InChI Key: OCTZTNYFALPGHW-LSDHHAIUSA-N
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Description

Pluviatolide is a lignan that can be found in the bark of Zanthoxylum pluviatile Hartley . It has a molecular formula of C20H20O6 and a molecular weight of 356.4 g/mol .


Molecular Structure Analysis

The molecular structure of Pluviatolide consists of a complex arrangement of carbon, hydrogen, and oxygen atoms . The structure includes two defined stereocenters .

It has a molecular weight of 356.4 g/mol .

Scientific Research Applications

Chemical Constituents and Structure

The study of the chemical constituents of Australian Zanthoxylum species revealed the isolation of pluviatolide from Zanthoxylum pluviatile Hartley. The research focused on the structure determination of pluviatolide, proposing its chemical and spectroscopic considerations based on an aged phenolic fraction from the bark (Corrie & Green, 1970).

Synthesis and Structural Confirmation

The synthesis of pluviatolide, along with its isomer isopluviatolide, was achieved to confirm the proposed structure of pluviatolide. This synthetic approach provided an unequivocal structure confirmation, demonstrating the chemical properties and potential applications of pluviatolide (Ganeshpure & Stevenson, 1982).

Pharmacological Activities

While the specific pharmacological activities of pluviatolide are not detailed in the available literature, studies on similar compounds from the Salvia genus offer insights into potential areas of application. For instance, Salvia plebeia, which shares some chemical similarities with Zanthoxylum species, has demonstrated a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. These studies suggest that pluviatolide, as a constituent of a related species, may possess similar bioactive properties (Bang et al., 2016).

Safety And Hazards

Pluviatolide should be handled with care. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention immediately .

Future Directions

The future research directions for Pluviatolide could involve further elucidation of its biosynthetic pathway and exploration of its potential uses in medicine. The development of more sustainable production methods for Pluviatolide and its derivatives is also an important area of future research .

properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTZTNYFALPGHW-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950854
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pluviatolide

CAS RN

28115-68-6
Record name (-)-Pluviatolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28115-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pluviatolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
D Decembrino, E Ricklefs, S Wohlgemuth… - ACS Synthetic …, 2020 - ACS Publications
… available (−)-pluviatolide via three intermediates. (−)-Pluviatolide is considered a crossroad … within this study to produce (−)-pluviatolide starting with the cheap natural product eugenol. …
Number of citations: 11 pubs.acs.org
A van Oeveren, JFGA Jansen… - The Journal of Organic …, 1994 - ACS Publications
A generaland efficient method is described for the asymmetric synthesis of a variety of lignans. 5-(Menthyloxy)-2 (5iD-furanones 5 proved to be excellent chiral synthons in this respect …
Number of citations: 184 pubs.acs.org
M Bera, B Sen, S Garai, S Hajra - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A short and efficient catalytic asymmetric protection-free synthesis of dibenzylbutyrolactone lignans, such as (−)-hinokinin, (−)-yatein, (−)-bursehernin, (−)-pluviatolide, and their 7′-…
Number of citations: 3 pubs.rsc.org
PA Ganeshpure, R Stevenson - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… The dibenzylbutyrolactone lignan (-)-pluviatolide was first reported in this Journal1 as a constituent of the bark of Zanthoxylum pluviatile Hartley (Rutaceae) and more recently has …
Number of citations: 7 www.publish.csiro.au
JET Corrie, GH Green, E Ritchie… - Australian Journal of …, 1970 - CSIRO Publishing
… pluviatolide. The leaves gave rutaecarpine, kokusaginine, 8-sitosterol, an alkane mixture, and pluviatolide… Structures (3) and (7) are proposed for pluviatolide and pluviatilol respectively …
Number of citations: 85 www.publish.csiro.au
W Lau, ES Sattely - Science, 2015 - science.org
… of (–)-pluviatolide in the resulting leaf extracts, the … pluviatolide was detected in control experiments when only green fluorescent protein (GFP) is expressed. To enhance (–)-pluviatolide …
Number of citations: 363 www.science.org
VCG Heleno, R Silva, PM Donate, GVJ Silva… - inis.iaea.org
… Complete attribution of 1 H and 13 C NMR data to methyl pluviatolide …
Number of citations: 0 inis.iaea.org
S Nishibe, M Chiba, S Hisada - … zasshi: Journal of the …, 1977 - pubmed.ncbi.nlm.nih.gov
[The chemical proof of the absolute configurations of di-o-methylhydroxy-thujaplicatin methyl ether, pluviatolide and 2-(3'',4''-dimethoxybenzyl)-3(3', 4'-methylenedioxybenzyl) …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
LU Ping, W Na-Na, WU Ji-Mu, XUE Pei-Feng - Chinese journal of natural …, 2015 - Elsevier
Two new sesquiterpenes, innatifolone A (1) and pinnatifolone B (2), along with 6 known compounds, furostan (3), isocalamendiol (4), pluviatolide (5), (8S,8′R,9S)-cubebin (6), 2-(4-…
Number of citations: 10 www.sciencedirect.com
J Mitra, AK Mitra - ChemInform, 1995 - Wiley Online Library
Number of citations: 4

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